molecular formula C15H16N4O2S B2570714 N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 1197787-19-1

N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

Katalognummer B2570714
CAS-Nummer: 1197787-19-1
Molekulargewicht: 316.38
InChI-Schlüssel: ILUROKHNJKGSGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, commonly known as CCT251545, is a small molecule inhibitor that has shown promising results in scientific research. CCT251545 is a potent inhibitor of CDC-like kinases (CLKs), which are essential for the regulation of pre-mRNA splicing.

Wirkmechanismus

CCT251545 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, which are essential for the regulation of pre-mRNA splicing. Pre-mRNA splicing is a critical process that removes introns and joins exons to produce the mature mRNA. N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide regulate the alternative splicing of pre-mRNA, which can lead to the production of different protein isoforms. The inhibition of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide by CCT251545 leads to the dysregulation of pre-mRNA splicing and the production of abnormal protein isoforms, ultimately leading to cell death.
Biochemical and Physiological Effects:
CCT251545 has been shown to induce cell death in cancer cells and improve cognitive function in animal models of neurodegenerative disorders. In addition, CCT251545 has been shown to inhibit the growth of tumor xenografts in mice. CCT251545 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

CCT251545 is a potent inhibitor of N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, making it an attractive therapeutic target for various diseases. However, the complex synthesis method and high cost of CCT251545 limit its use in lab experiments. In addition, the off-target effects of CCT251545 are not well understood, which could limit its use in clinical applications.

Zukünftige Richtungen

Future research on CCT251545 should focus on understanding its off-target effects and identifying potential combination therapies that could enhance its efficacy. In addition, the development of more efficient and cost-effective synthesis methods for CCT251545 could increase its availability for scientific research. Finally, the identification of biomarkers that could predict the response to CCT251545 could improve patient selection for clinical trials.

Synthesemethoden

The synthesis of CCT251545 involves a multi-step process that includes the preparation of the thieno[3,2-d]pyrimidine intermediate, followed by the addition of the cyanocyclohexyl and acetamide groups. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of CCT251545 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

CCT251545 has been extensively studied in scientific research as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide are overexpressed in many cancer types, and their inhibition by CCT251545 has been shown to induce cell death in cancer cells. In addition, CCT251545 has been shown to improve the cognitive function in animal models of neurodegenerative disorders, such as Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c16-9-15(5-2-1-3-6-15)18-12(20)8-19-10-17-11-4-7-22-13(11)14(19)21/h4,7,10H,1-3,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUROKHNJKGSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.